molecular formula C9H24SiSn B14331935 CID 85300158

CID 85300158

Katalognummer: B14331935
Molekulargewicht: 279.08 g/mol
InChI-Schlüssel: AGBQITXGGDARLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 85300158” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of chemical compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 85300158 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods would depend on the specific chemical structure and desired application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

CID 85300158 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state product, while reduction could yield a lower oxidation state product.

Wissenschaftliche Forschungsanwendungen

CID 85300158 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in various industrial processes and product formulations.

Wirkmechanismus

The mechanism of action of CID 85300158 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. The exact mechanism would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 85300158 can be identified using chemical structure similarity searches in databases like PubChem. These compounds may share structural features and exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties and activities. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can provide valuable insights into its uses and benefits. Comparing it with similar compounds can further highlight its unique properties and potential advantages.

Eigenschaften

Molekularformel

C9H24SiSn

Molekulargewicht

279.08 g/mol

InChI

InChI=1S/C6H15Si.3CH3.Sn/c1-6(2,3)7(4)5;;;;/h1-5H3;3*1H3;

InChI-Schlüssel

AGBQITXGGDARLO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)C.C[Sn](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.